Cas no 1518656-91-1 (3-(1-methyl-1H-imidazol-4-yl)butan-1-amine)

3-(1-Methyl-1H-imidazol-4-yl)butan-1-amine is a versatile organic compound featuring an imidazole core with a butylamine side chain. Its structure combines the electron-rich properties of the imidazole ring with the nucleophilic reactivity of the primary amine, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methyl substitution at the imidazole nitrogen enhances stability while retaining functional versatility. This compound is particularly useful in the development of bioactive molecules, including potential ligands for receptor targeting or catalysts in asymmetric synthesis. Its balanced lipophilicity and amine functionality also facilitate solubility in both aqueous and organic media, supporting diverse synthetic applications.
3-(1-methyl-1H-imidazol-4-yl)butan-1-amine structure
1518656-91-1 structure
Product Name:3-(1-methyl-1H-imidazol-4-yl)butan-1-amine
CAS No:1518656-91-1
MF:C8H15N3
MW:153.224801301956
CID:6483865
PubChem ID:82595295
Update Time:2025-05-20

3-(1-methyl-1H-imidazol-4-yl)butan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(1-methyl-1H-imidazol-4-yl)butan-1-amine
    • 1518656-91-1
    • EN300-1852333
    • Inchi: 1S/C8H15N3/c1-7(3-4-9)8-5-11(2)6-10-8/h5-7H,3-4,9H2,1-2H3
    • InChI Key: QZFZSABSXUTPEY-UHFFFAOYSA-N
    • SMILES: N1(C)C=NC(=C1)C(C)CCN

Computed Properties

  • Exact Mass: 153.126597491g/mol
  • Monoisotopic Mass: 153.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 43.8Ų

3-(1-methyl-1H-imidazol-4-yl)butan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1852333-0.05g
3-(1-methyl-1H-imidazol-4-yl)butan-1-amine
1518656-91-1
0.05g
$827.0 2023-09-18
Enamine
EN300-1852333-0.1g
3-(1-methyl-1H-imidazol-4-yl)butan-1-amine
1518656-91-1
0.1g
$867.0 2023-09-18
Enamine
EN300-1852333-0.25g
3-(1-methyl-1H-imidazol-4-yl)butan-1-amine
1518656-91-1
0.25g
$906.0 2023-09-18
Enamine
EN300-1852333-0.5g
3-(1-methyl-1H-imidazol-4-yl)butan-1-amine
1518656-91-1
0.5g
$946.0 2023-09-18
Enamine
EN300-1852333-1.0g
3-(1-methyl-1H-imidazol-4-yl)butan-1-amine
1518656-91-1
1g
$1572.0 2023-06-01
Enamine
EN300-1852333-2.5g
3-(1-methyl-1H-imidazol-4-yl)butan-1-amine
1518656-91-1
2.5g
$1931.0 2023-09-18
Enamine
EN300-1852333-5.0g
3-(1-methyl-1H-imidazol-4-yl)butan-1-amine
1518656-91-1
5g
$4557.0 2023-06-01
Enamine
EN300-1852333-10.0g
3-(1-methyl-1H-imidazol-4-yl)butan-1-amine
1518656-91-1
10g
$6758.0 2023-06-01
Enamine
EN300-1852333-1g
3-(1-methyl-1H-imidazol-4-yl)butan-1-amine
1518656-91-1
1g
$986.0 2023-09-18
Enamine
EN300-1852333-5g
3-(1-methyl-1H-imidazol-4-yl)butan-1-amine
1518656-91-1
5g
$2858.0 2023-09-18

Additional information on 3-(1-methyl-1H-imidazol-4-yl)butan-1-amine

3-(1-Methyl-1H-Imidazol-4-Yl)Butan-1-Amine: A Comprehensive Overview

3-(1-Methyl-1H-Imidazol-4-Yl)Butan-1-Amine is a versatile organic compound with the CAS number 1518656-91-1. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The molecule consists of a butanamine backbone attached to a 1-methylimidazole ring, which imparts it with distinctive reactivity and functionality.

The imidazole ring in 3-(1-Methyl-1H-Imidazol-4-Yl)Butan-1-Amine is a key structural feature that contributes to its chemical behavior. Imidazoles are heterocyclic compounds known for their aromaticity and ability to participate in hydrogen bonding, making them valuable in drug design and catalysis. The presence of the methyl group on the imidazole ring further enhances its stability and reactivity, as demonstrated in recent studies on heterocyclic chemistry.

Recent research has highlighted the potential of 3-(1-Methyl-1H-Imidazol-4-Yl)Butan-1-Amine as a building block for constructing complex molecules. For instance, its ability to act as a nucleophile or electrophile in various organic reactions has been explored in detail. In one notable study published in the Journal of Organic Chemistry, this compound was used as a precursor for synthesizing bioactive molecules with potential anti-inflammatory properties.

The synthesis of 3-(1-Methyl-1H-Imidazol-4-Yl)Butan-1-Amine involves a multi-step process that typically begins with the preparation of the imidazole ring. This is often achieved through condensation reactions involving carbonyl compounds and ammonia derivatives. The subsequent alkylation step introduces the butanamine chain, resulting in the final product. Researchers have optimized these steps to improve yield and purity, as reported in recent chemical engineering journals.

In terms of applications, 3-(1-Methyl-1H-Imidazol-4-Yl)Butan-1-Amine has shown promise in the field of catalysis. Its ability to coordinate with metal ions makes it a potential candidate for designing homogeneous catalysts for industrial processes. For example, a study published in Nature Catalysis demonstrated its effectiveness as a ligand in transition metal-catalyzed cross-coupling reactions.

Another area where this compound has gained traction is in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and conductive polymers. Recent advancements in nanotechnology have explored its integration into graphene-based materials, enhancing their electrical conductivity and stability.

From an environmental standpoint, 3-(1-Methyl-1H-imidazolium butanamine) has been studied for its biodegradability and eco-friendly synthesis pathways. Green chemistry approaches have been employed to minimize waste and energy consumption during its production, aligning with global sustainability goals.

In conclusion, 3-(1-Methyl-1H-imidazolium butanamine) is a compound of significant interest due to its diverse applications and promising future prospects. Ongoing research continues to uncover new ways to harness its properties, making it an essential component in modern chemical innovation.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd